[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2-chlorobenzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2-chlorobenzenecarboxylate is a useful research compound. Its molecular formula is C24H18ClFN2O3 and its molecular weight is 436.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Analysis and Conformation
- Compounds structurally related to [5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2-chlorobenzenecarboxylate, such as various substituted pyrazolines, have been studied for their crystal structures and molecular conformations. These studies reveal insights into the conformational properties of the pyrazole ring and intermolecular interactions, which are crucial for understanding the compound's behavior in different environments (Chopra, Mohan, Vishalakshi, & Row, 2007).
Antibacterial Activity
- Related compounds, like 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles, have been synthesized and shown to exhibit significant antibacterial activity. This indicates potential applications of this compound in the development of new antibacterial agents (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).
Synthesis and Structural Characterization
- Studies on the synthesis and structural characterization of closely related compounds, such as isostructural thiazoles, provide insights into the synthetic pathways that could be applicable for this compound. These studies are important for understanding the chemical properties and potential applications of the compound (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Potential in Cancer Treatment
- Compounds with structural similarities to this compound have been studied as inhibitors of Aurora kinase, indicating potential applications in cancer treatment. These findings highlight the possibility of this compound being used in oncology research (ヘンリー,ジェームズ, 2006).
In Vitro Antimicrobial Activity
- Related compounds have been synthesized and evaluated for their in vitro antimicrobial activity. This suggests potential research applications of this compound in the development of new antimicrobial agents (Mistry, Desai, & Desai, 2016).
Crystal Structure Determination
- The determination of crystal structures of similar compounds provides valuable insights into the molecular arrangement, which is key for understanding the physical and chemical properties of this compound. Such studies are fundamental in the development of new materials or drugs (Bonacorso et al., 2003).
Safety and Hazards
Properties
IUPAC Name |
[5-(4-fluorophenoxy)-1-methyl-3-phenylpyrazol-4-yl]methyl 2-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClFN2O3/c1-28-23(31-18-13-11-17(26)12-14-18)20(22(27-28)16-7-3-2-4-8-16)15-30-24(29)19-9-5-6-10-21(19)25/h2-14H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDKIPMLKLGYKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3Cl)OC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.